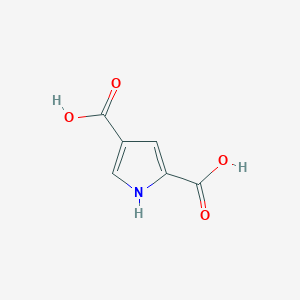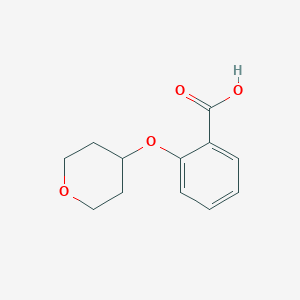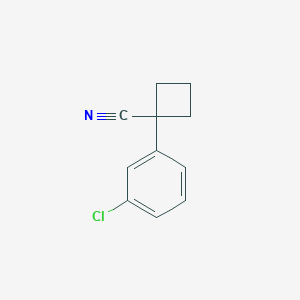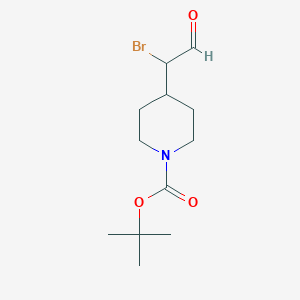
1H-pyrrole-2,4-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid involves the reaction of methyl isocyanoacetate with various aldehydes in the presence of 1,8-diazabicyclo . This one-step synthesis leads to the formation of dimethyl 3-substituted pyrrole-2,4-dicarboxylates .Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2,4-dicarboxylic acid can be viewed using Java or Javascript . The molecular formula is C6H5NO4 .Chemical Reactions Analysis
A series of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives were prepared and their solid state structures were investigated . Small structural changes in the monomeric subunit can lead to the formation of one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks .Physical And Chemical Properties Analysis
1H-Pyrrole-2,4-dicarboxylic acid has a density of 1.671g/cm3 . The molecular weight is 155.10800 . The exact mass is 155.02200 . The boiling point is 528.152ºC at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
- A novel method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was developed, utilizing acetylenic esters and α-amino acids in an unusual ring annulation process (Alizadeh, Hosseinpour, & Rostamnia, 2008).
- Research into the synthesis of [13C4,15N]1H‐pyrrole‐2,3,5‐tricarboxylic acid, a breakdown product of melatonin, highlights its potential as a biomarker for drug candidates, particularly in tracking hyperpigmentation drugs (Skaddan, 2009).
- The formation of one-, two-, and three-dimensional networks in solid-state structures of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives is influenced by small structural changes, demonstrating its significance in materials science (Lin, Geib, & Hamilton, 1998).
Applications in Corrosion Inhibition
- New 1H-pyrrole-2,5-dione derivatives, namely 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium, offering insights into their industrial applications (Zarrouk et al., 2015).
Biomedical Applications
- Synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest indicates the compound's relevance in developing new drugs (Bijev, Prodanova, & Nankov, 2003).
- The study of thioamide and amide derivatives of 1H-pyrrole-2,5-dicarboxylic acid in anion binding and their anion complexation properties in solution and solid state underlines its significance in biochemistry (Zieliński & Jurczak, 2005).
Miscellaneous Applications
- Novel polyesters based on nitrogen-containing heterocycles, including 2,4-dimethylpyrrole-3,5-dicarboxylic acid, were synthesized and studied, indicating their use in materials such as alkyd resins with potential biological activity (Sugralina et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1H-pyrrole-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h1-2,7H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPAUQAMRNZFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624272 | |
| Record name | 1H-Pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrole-2,4-dicarboxylic acid | |
CAS RN |
937-26-8 | |
| Record name | 1H-Pyrrole-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)




![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1612822.png)
![Pyrimido[5,4-d]pyrimidine](/img/structure/B1612823.png)



![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)

![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)